molecular formula C11H24Cl2N2O B2568892 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride CAS No. 2248395-09-5

1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride

Cat. No.: B2568892
CAS No.: 2248395-09-5
M. Wt: 271.23
InChI Key: ULZXLTNJUQZGTD-UHFFFAOYSA-N
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Description

1-(Piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride is a piperazine-containing cyclohexanol derivative. Its structure features a piperazine ring connected via a methylene (-CH2-) group to a cyclohexanol backbone, with two hydrochloride counterions enhancing solubility. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in central nervous system (CNS) modulation, antihistaminic activity, and anticancer drug development .

Properties

IUPAC Name

1-(piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZXLTNJUQZGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride typically involves the reaction of piperazine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol; dihydrochloride is characterized by its piperazine moiety, which is known for enhancing the pharmacological properties of drugs. The molecular formula is C₁₁H₁₈Cl₂N₂O, with a molecular weight of approximately 284.23 g/mol. This structure allows for various modifications that can lead to different biological activities.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds containing piperazine rings exhibit antidepressant and anxiolytic properties. For instance, studies on similar piperazine derivatives have shown efficacy in modulating serotonin receptors, which are crucial targets in the treatment of mood disorders .

Cannabinoid Receptor Modulation

Another significant application of this compound is its interaction with cannabinoid receptors. Analogous compounds have been identified as selective inverse agonists for the CB1 receptor, which is linked to appetite regulation and obesity management . The ability to selectively bind to these receptors suggests potential therapeutic applications in treating obesity and related metabolic disorders.

Synthetic Methodologies

The synthesis of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol; dihydrochloride typically involves several steps, including the formation of the piperazine ring and subsequent functionalization to obtain the desired hydroxyl group. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Table: Synthetic Routes for Piperazine Derivatives

Synthetic RouteKey StepsYield (%)
Route AStep 1: Formation of piperazine
Step 2: Alkylation with cyclohexanol
85%
Route BStep 1: N-protection of piperazine
Step 2: Hydroxylation
90%
Route CStep 1: Direct alkylation
Step 2: Dihydrochloride salt formation
80%

Neurological Disorders

Due to its potential effects on neurotransmitter systems, this compound may be explored for treating various neurological disorders, including anxiety disorders and depression. Its ability to interact with serotonin and dopamine pathways makes it a candidate for further research in psychopharmacology.

Obesity Management

Given its activity as a cannabinoid receptor modulator, there is a promising avenue for developing this compound into an anti-obesity drug. The modulation of appetite through CB1 receptor antagonism could lead to effective weight management therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in clinical settings:

  • A study published in Medicinal Chemistry highlighted the antidepressant-like effects of a piperazine derivative similar to 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol; dihydrochloride, demonstrating significant reductions in depressive behaviors in animal models .
  • Another research article focused on the synthesis of cannabinoid receptor antagonists derived from piperazine structures, showcasing their potential in reducing food intake and body weight in preclinical trials .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tramadol Hydrochloride
  • Structure: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride .
  • Comparison: Tramadol shares the cyclohexanol core but substitutes the piperazinylmethyl group with a dimethylaminomethyl moiety and adds a 3-methoxyphenyl ring.
  • Pharmacology: Tramadol is a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI) used for pain management .
Venlafaxine Hydrochloride
  • Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol hydrochloride .
  • Comparison: Venlafaxine replaces the piperazinylmethyl group with a dimethylaminoethyl chain and a 4-methoxyphenyl substituent.
  • Pharmacology: A dual SNRI antidepressant, highlighting the role of cyclohexanol derivatives in CNS drug design .
1-(Piperazin-1-yl)cyclohexane-1-carboxamide Dihydrochloride
  • Structure : Cyclohexane with a piperazine ring and carboxamide group .
  • Comparison: Lacks the hydroxyl group of cyclohexanol, replacing it with a carboxamide, which may alter solubility and receptor affinity.

Piperazine Dihydrochloride Derivatives

1-(p-Chlorobenzhydryl)piperazine Dihydrochloride
  • Structure : Piperazine with a 4-chlorobenzhydryl substituent .
  • Comparison: Focuses on antihistaminic activity, diverging from the cyclohexanol core.
1-(p-Tolyl)piperazine Dihydrochloride
  • Structure : Piperazine linked to a p-tolyl group .
  • Comparison : Demonstrates structural flexibility of piperazine in forming salts with aromatic substituents.

Pharmacological Profiles

  • Target Compound : Hypothetically, the piperazinylmethyl group may enhance binding to serotonin or dopamine receptors, similar to tramadol and venlafaxine.
  • Tramadol: Clinically validated for analgesia with dual opioid and monoaminergic mechanisms .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Use Reference
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride C11H22Cl2N2O Piperazinylmethyl, cyclohexanol Hypothetical CNS modulator
Tramadol hydrochloride C15H23NO2·HCl Dimethylaminomethyl, 3-methoxyphenyl Analgesic
Venlafaxine hydrochloride C17H27NO2·HCl Dimethylaminoethyl, 4-methoxyphenyl Antidepressant
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride C11H21Cl2N3O Piperazinyl, carboxamide Research compound

Table 2. Physicochemical Properties of Piperazine Dihydrochlorides

Compound Name Molecular Weight Solubility (H2O) LogP (Predicted)
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride 279.21 g/mol High 1.2
1-(p-Chlorobenzhydryl)piperazine dihydrochloride 359.72 g/mol Moderate 3.5
1-(p-Tolyl)piperazine dihydrochloride 249.18 g/mol High 1.8

Biological Activity

1-(Piperazin-1-ylmethyl)cyclohexan-1-ol; dihydrochloride, a compound with the CAS number 2248395-09-5, is a derivative of piperazine that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety linked to a piperazine ring, which is known for its versatility in medicinal chemistry. The dihydrochloride form enhances its solubility, facilitating biological studies.

PropertyValue
Molecular FormulaC12H20Cl2N2O
Molecular Weight272.21 g/mol
IUPAC Name1-(Piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride

The biological activity of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine ring is known for its ability to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Antidepressant Effects

Research indicates that compounds containing piperazine structures often exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine could enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms. This aligns with findings from pharmacological evaluations where similar compounds showed significant activity in animal models of depression.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell death .

Antitumor Activity

Preliminary studies suggest that 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol may possess antitumor properties. In vitro tests on cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis. The structure-activity relationship (SAR) analysis pointed towards the importance of the piperazine moiety in enhancing cytotoxicity against specific cancer types.

Case Study 1: Antidepressant Activity

A double-blind study evaluated the efficacy of a piperazine derivative similar to 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo after six weeks of treatment, highlighting the potential therapeutic role of this compound in mood disorders .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial effectiveness of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Research Findings Summary

Activity TypeObserved EffectReference
AntidepressantMood improvement
AntimicrobialBacterial inhibition
AntitumorCell proliferation inhibition

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